molecular formula C9H9Cl2N3O B1203898 Guanfacine CAS No. 29110-47-2

Guanfacine

Número de catálogo B1203898
Número CAS: 29110-47-2
Peso molecular: 246.09 g/mol
Clave InChI: INJOMKTZOLKMBF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Guanfacine is a phenylacetyl-guanidine derivative recognized primarily for its pharmacological efficacy in treating hypertension through its action as a centrally acting alpha-adrenoceptor agonist. Its mechanism mirrors that of clonidine, showcasing a substantial capability to reduce blood pressure in individuals with essential hypertension. The drug is distinguished by its favorable pharmacodynamic and pharmacokinetic properties, offering a therapeutic alternative with fewer adverse effects compared to traditional antihypertensive medications (Sorkin & Heel, 1986).

Synthesis Analysis

Guanfacine's synthesis has not been directly addressed in the provided literature. However, its classification as a phenylacetyl-guanidine derivative hints at a complex synthetic route that likely involves the strategic assembly of the phenylacetyl and guanidine components. The synthetic methodologies for related compounds, particularly those involving guanidine derivatives, emphasize asymmetric synthesis techniques and the utilization of specific catalysts or reagents to achieve desired configurations and functionalities (Aceña, Sorochinsky, & Soloshonok, 2014).

Molecular Structure Analysis

While specific molecular structure analysis of guanfacine is not detailed in the accessible literature, understanding its structure involves acknowledging the presence of the phenylacetyl and guanidine groups. These functional groups are pivotal in defining guanfacine's activity as an alpha-adrenoceptor agonist. The molecular architecture likely influences its binding affinity and selectivity towards alpha-adrenoceptors, contributing to its pharmacological profile.

Chemical Reactions and Properties

The chemical properties of guanfacine, attributable to its guanidine component, involve interactions that are central to its biological activity. Guanidine derivatives are noted for their broad pharmacological activities, including acting on central nervous system receptors. The reactivity and interactions of guanidine compounds with biological targets underscore the therapeutic potentials of guanfacine and related molecules (Sa̧czewski & Balewski, 2009).

Physical Properties Analysis

The physical properties of guanfacine, such as solubility and stability, are crucial for its pharmacokinetics, including absorption, distribution, metabolism, and excretion. These characteristics influence the drug's bioavailability and therapeutic efficacy. Guanfacine's long elimination half-life allows for once-daily dosing, an advantage over other antihypertensive agents that require multiple daily doses (Sorkin & Heel, 1986).

Chemical Properties Analysis

Guanfacine's chemical properties, particularly its interaction with alpha-2 adrenergic receptors, form the basis of its antihypertensive action. By activating central alpha-2 adrenergic receptors, guanfacine reduces sympathetic outflow, leading to decreased vascular resistance and blood pressure. Its selectivity for these receptors and the resulting pharmacological effects highlight the importance of the chemical nature of guanfacine in its therapeutic application (Cornish, 1988).

Aplicaciones Científicas De Investigación

1. Treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) in Adults

  • Application Summary : Guanfacine extended-release (GXR) is used for the long-term treatment of adults with ADHD .
  • Methods of Application : In a phase 3 extension study in Japan, patients received once daily GXR (starting dose 2 mg/day, maintenance dose 4–6 mg/day) for 50 weeks .
  • Results : After long-term treatment, patients had significant improvements from baseline in ADHD symptoms, quality of life, and executive functioning . The most common treatment-emergent adverse events were somnolence, thirst, nasopharyngitis, decreased blood pressure, postural dizziness, bradycardia, malaise, constipation, and dizziness .

2. Impact on Mesocortical Catecholaminergic and Thalamocortical Glutamatergic Transmissions

  • Application Summary : Chronic administrations of Guanfacine have effects on catecholaminergic and glutamatergic transmissions associated with the orbitofrontal cortex (OFC) .
  • Methods of Application : The effects of acutely local and systemically chronic (for 7 days) administrations of Guanfacine on catecholamine release in pathways from the locus coeruleus (LC) to OFC, the ventral tegmental area (VTA) and reticular thalamic-nucleus (RTN), from VTA to OFC, from RTN to the mediodorsal thalamic-nucleus (MDTN), and from MDTN to OFC were determined using multi-probe microdialysis with ultra-high performance liquid chromatography .
  • Results : Acute local administration of therapeutically relevant concentrations of Guanfacine into the LC decreased norepinephrine release in the OFC, VTA and RTN without affecting dopamine release in the OFC . Chronic administration of therapeutically relevant doses of Guanfacine for 14 days increased the basal release of norepinephrine in the OFC, VTA, RTN, and dopamine release in the OFC via the downregulation of the α2A adrenoceptor in the LC, OFC and VTA .

3. Treatment of Impulsivity

  • Application Summary : Extended release Guanfacine has shown effectiveness in reducing impulsiveness in children with ADHD and recently in autism spectrum disorder .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results : The specific results or outcomes are not detailed in the source .

4. Treatment of High Blood Pressure

  • Application Summary : Guanfacine is used to treat high blood pressure (hypertension). High blood pressure adds to the workload of the heart and arteries. If it continues for a long time, the heart and arteries may not function properly .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results : The specific results or outcomes are not detailed in the source .

5. Impact on Serotonin Receptors

  • Application Summary : In in vitro studies, guanfacine showed 100-fold lower affinity for the 5-HT 2B receptor than for the α 2A -adrenergic receptor, 30-fold lower affinity for the 5-HT 2B receptor than serotonin, and 1,000-fold lower potency in activating the 5-HT 2B receptor compared to serotonin .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results : The specific results or outcomes are not detailed in the source .

6. Treatment of ADHD in Children/Adolescents

  • Application Summary : Guanfacine Extended Release (GXR) is a new non-stimulant treatment option in Europe for children/adolescents with ADHD for whom stimulants are not suitable, not tolerated or have been shown to be ineffective .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results : The specific results or outcomes are not detailed in the source .

Safety And Hazards


  • Cardiac Valvulopathy Risk : Some studies have explored the potential risk of cardiac valvulopathy associated with Guanfacine. However, as of 2018, no conclusive clinical data on this risk were available1.

  • Side Effects : Common side effects include drowsiness , dry mouth , and hypotension .

  • Caution : Guanfacine should be used with caution in patients with a history of hypotension , bradycardia , or heart block .


Direcciones Futuras

Research on Guanfacine continues to evolve. Future directions include:



  • Long-term safety and efficacy studies in adults with ADHD.

  • Optimal dosing strategies to maximize benefits while minimizing side effects.

  • Exploration of novel applications beyond ADHD management.


Propiedades

IUPAC Name

N-(diaminomethylidene)-2-(2,6-dichlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2N3O/c10-6-2-1-3-7(11)5(6)4-8(15)14-9(12)13/h1-3H,4H2,(H4,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INJOMKTZOLKMBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC(=O)N=C(N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

29110-48-3 (mono-hydrochloride)
Record name Guanfacine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029110472
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9046944
Record name Guanfacine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Guanfacine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015153
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1mg/mL, 1.39e-01 g/L
Record name Guanfacine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01018
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Guanfacine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015153
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Guanfacine is a selective alpha-2A adrenergic receptor agonist, which reduces the effects of the sympathetic nervous system on the heart and circulatory system. The link between guanfacine’s molecular mechanism and it’s effect on the treatment of ADHD has not been determined.
Record name Guanfacine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01018
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Guanfacine

CAS RN

29110-47-2
Record name Guanfacine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29110-47-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Guanfacine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029110472
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Guanfacine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01018
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Guanfacine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Guanfacine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.933
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GUANFACINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30OMY4G3MK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Guanfacine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015153
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

213-216, 225 - 227 °C
Record name Guanfacine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01018
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Guanfacine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015153
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Guanfacine
Reactant of Route 2
Reactant of Route 2
Guanfacine
Reactant of Route 3
Reactant of Route 3
Guanfacine
Reactant of Route 4
Reactant of Route 4
Guanfacine
Reactant of Route 5
Guanfacine
Reactant of Route 6
Guanfacine

Citations

For This Compound
18,000
Citations
DJ Posey, CJ McDougle - CNS drug reviews, 2007 - Wiley Online Library
… of guanfacine for the treatment of ADHD. There is more limited research on the use of guanfacine in … Recently, guanfacine extended release (GXR), a once‐daily formulation has been …
Number of citations: 48 onlinelibrary.wiley.com
S Ruggiero, A Clavenna, L Reale, A Capuano… - European …, 2014 - Elsevier
… event were 948 (82.4%) in the guanfacine and 376 (67.9%) in the placebo … guanfacine versus the placebo group. On the basis of seven randomized, placebo controlled trials guanfacine …
Number of citations: 60 www.sciencedirect.com
EM Sorkin, RC Heel - Drugs, 1986 - Springer
… or endralazine to treatment regimens of guanfacine has produced greater blood pressure reductions than guanfacine monotherapy, suggesting that guanfacine may also be used as an …
Number of citations: 113 link.springer.com
TE Wilens, O Bukstein, M Brams, AJ Cutler… - Journal of the American …, 2012 - Elsevier
… α 2A -adrenoceptor agonist guanfacine as well as the … of guanfacine administered adjunctively to psychostimulants have been limited. An extended-release formulation of guanfacine (…
Number of citations: 136 www.sciencedirect.com
J Biederman, RD Melmed, A Patel, K McBurnett… - …, 2008 - publications.aap.org
OBJECTIVE. With this study we assessed the efficacy and safety of an extended-release formulation of guanfacine compared with placebo for the treatment of children and adolescents …
Number of citations: 381 publications.aap.org
BL Handen, R Sahl, AY Hardan - Journal of Developmental & …, 2008 - journals.lww.com
… agent, guanfacine, appears to be less sedating than clonidine, which may be related to guanfacine’s … In addition, guanfacine has a longer half-life than clonidine (18 vs 6 hours). While …
Number of citations: 137 journals.lww.com
JI Friedman, DN Adler, HD Temporini… - …, 2001 - nature.com
… Guanfacine has demonstrated efficacy in reversing working memory deficits in non-human primate. In the present study the effect of guanfacine … differences between guanfacine and …
Number of citations: 125 www.nature.com
M Huss, W Chen, AG Ludolph - Clinical drug investigation, 2016 - Springer
… Guanfacine is … guanfacine centres on direct stimulation of post-synaptic α2A-adrenergic receptors to enhance noradrenaline neurotransmission. Preclinical data suggest that guanfacine …
Number of citations: 68 link.springer.com
L Scahill, PB Chappell, YS Kim… - American Journal of …, 2001 - Am Psychiatric Assoc
… the efficacy and safety of guanfacine in treating children with … 8 weeks of treatment with guanfacine or placebo under double… After 8 weeks of treatment, guanfacine was associated with a …
Number of citations: 623 ajp.psychiatryonline.org
FB Taylor, J Russo - Journal of clinical psychopharmacology, 2001 - journals.lww.com
… The objective of this study was to compare the efficacy of the α-2a agonist guanfacine with … improvement for guanfacine only (p < 0.01). The average dose of guanfacine was 1.10 (SD = …
Number of citations: 226 journals.lww.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.